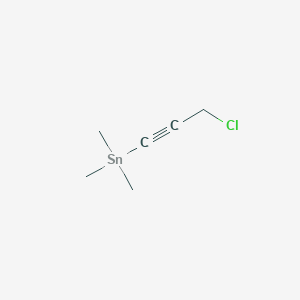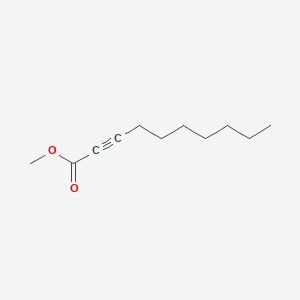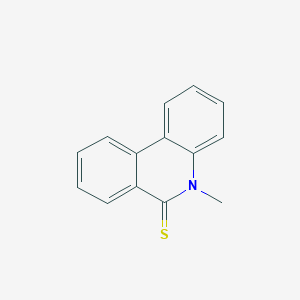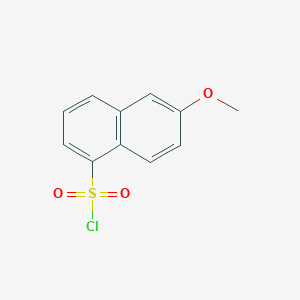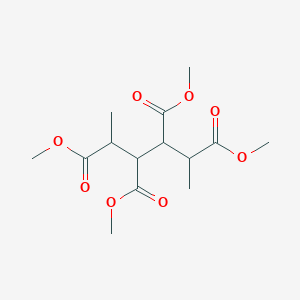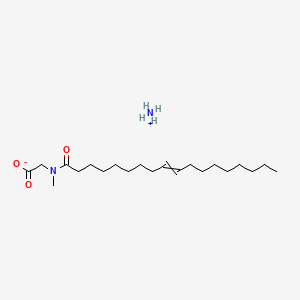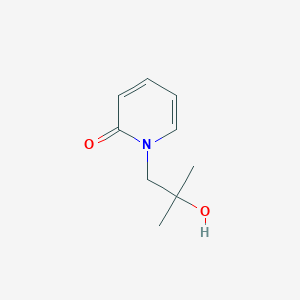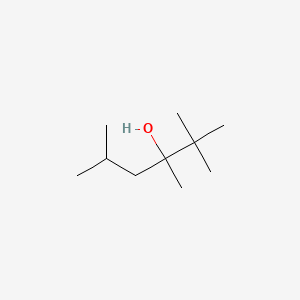
2,2,3,5-Tetramethylhexan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,5-Tetramethylhexan-3-ol is an organic compound belonging to the class of alcohols It is characterized by its branched structure, which includes four methyl groups attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,5-Tetramethylhexan-3-ol typically involves multi-step organic reactions. One common method is the reduction of ketones or aldehydes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Another approach involves the Grignard reaction, where an organomagnesium halide reacts with a suitable carbonyl compound to form the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of corresponding ketones or aldehydes. The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,3,5-Tetramethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into corresponding alkanes using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, LiAlH4, NaBH4.
Substitution: SOCl2, PBr3, anhydrous conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
2,2,3,5-Tetramethylhexan-3-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a model compound in studying metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism of action of 2,2,3,5-Tetramethylhexan-3-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the behavior of biological molecules and chemical systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2,2,3,5-Tetramethylhexan-3-ol can be compared with other similar compounds, such as:
2,2,3,4-Tetramethylhexane: Another branched hexane derivative with different methyl group positions.
2,2,3,3-Tetramethylbutane: A more compact and symmetrical hydrocarbon with a butane backbone.
2,2,4-Trimethylpentane: Known for its use in gasoline, highlighting the versatility of branched hydrocarbons.
Uniqueness: The unique arrangement of methyl groups in this compound imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
66256-64-2 |
|---|---|
Fórmula molecular |
C10H22O |
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
2,2,3,5-tetramethylhexan-3-ol |
InChI |
InChI=1S/C10H22O/c1-8(2)7-10(6,11)9(3,4)5/h8,11H,7H2,1-6H3 |
Clave InChI |
JPHPZXVLZOPSJN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)(C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



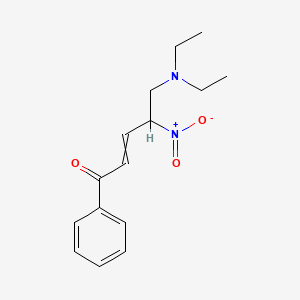
![4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde](/img/structure/B14474996.png)
